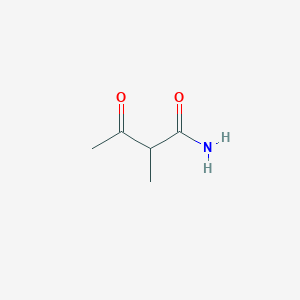

2-Methylacetoacetamide

Beschreibung

Historical Context of Acetoacetamide (B46550) Chemistry

The chemistry of acetoacetamides is rooted in the broader development of organic synthesis, particularly concerning the reactions of diketene (B1670635). Acetoacetamide itself, the parent compound, is produced by the reaction of diketene with aqueous ammonia. wikipedia.org A significant related class of compounds, the acetoacetanilides, are derivatives of acetoacetamide. wikipedia.org For instance, acetoacetanilide (B1666496) is synthesized by the acetoacetylation of aniline (B41778) using diketene. wikipedia.org

Historically, these compounds became valuable intermediates in the production of organic pigments. wikipedia.org Acetoacetanilides and their various derivatives are crucial in manufacturing arylide yellows, a class of pigments used in various applications. wikipedia.orgwikipedia.org The synthesis of these dyes typically involves a coupling reaction between the acetoacetanilide and a diazonium salt, a process known as "azo coupling". wikipedia.org This established the role of the acetoacetamide framework as a versatile building block in the chemical industry, paving the way for the investigation and use of more complex derivatives like 2-Methylacetoacetamide.

Significance of this compound in Modern Organic Synthesis and Industrial Processes

This compound has carved out a niche as a valuable intermediate in both laboratory-scale organic synthesis and larger industrial processes. Its utility stems from its reactive nature, which allows it to be a precursor for more complex molecules.

Detailed Research Findings:

One documented synthesis route for this compound involves the reaction of ethyl 2-methylacetoacetate (B1246266) with ammonium (B1175870) hydroxide. google.com However, this method can be lengthy, taking several days, and may result in the formation of side products. google.com A more common industrial preparation involves the reaction of diketene with methylamine (B109427). chembk.comechemi.com

In the realm of organic synthesis, this compound serves as a key starting material for various compounds.

Synthesis of Heterocycles: It is a reagent used in the synthesis of 10H-Phenothiazines, which are investigated for their biological activity. chemicalbook.com It is also a precursor for producing 2,6-dihydroxy-3,4-dialkylpyridines, which have applications as coupling agents. google.com

Synthesis of Other Organic Intermediates: The compound is a starting material for synthesizing 1-Carbamoyl-2-oxopropyl acetate (B1210297) using (diacetoxyiodo)benzene (B116549) as an oxidant. chemicalbook.comlookchem.com

Industrial Applications:

The primary industrial significance of this compound is its role as an intermediate in the agrochemical sector.

Insecticide Manufacturing: It is a key precursor in the manufacture of organophosphorus insecticides, most notably monocrotophos (B1676717) and dicrotophos. chembk.comechemi.comchemicalbook.comjubilantingrevia.com The synthesis pathway involves the chlorination of N-methylacetoacetamide to produce 2-chloro-N-methylacetoacetamide, which is then reacted with a phosphite (B83602) ester. googleapis.com A significant challenge in this process is the potential for over-chlorination, leading to the formation of 2,2-dichloro-N-methylacetoacetamide as an impurity, which can be difficult to separate and may lead to less effective final products. googleapis.com

This role as a critical building block for high-value agricultural chemicals underscores the industrial importance of this compound.

Compound Index

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,3,4-TETRAHYDROPYRIDINE-2,4-DIONE, 3,5-DICHLORO-1,3,6-TRIPHENYL- |

| 10H-Phenothiazines |

| 1-Carbamoyl-2-oxopropyl acetate |

| 2,2-dichloro-N-methylacetoacetamide |

| 2,6-dihydroxy-3,4-dialkylpyridines |

| 2-Acetyl-N-methylacetamide |

| 2-Chloro-N-Methylacetoacetamide |

| This compound |

| 2-methylacetoacetyl CoA |

| 3-amino-2-methylcrotonate, ethyl |

| Acetoacetamide |

| Acetoacetanilide |

| Acetoacetic acid |

| Acetone |

| Ammonia |

| Aniline |

| Arylide yellows |

| Dicrotophos |

| Diketene |

| (diacetoxyiodo)benzene |

| Ether |

| Ethyl 2-cyanoacetate |

| Ethyl 2-methylacetoacetate |

| Methylamine |

| Monocrotophos |

| N-methyl-3-oxobutanamide |

| Pigment Yellow 74 |

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C5H9NO2 |

|---|---|

Molekulargewicht |

115.13 g/mol |

IUPAC-Name |

2-methyl-3-oxobutanamide |

InChI |

InChI=1S/C5H9NO2/c1-3(4(2)7)5(6)8/h3H,1-2H3,(H2,6,8) |

InChI-Schlüssel |

NNMCCROSULUKTR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)C)C(=O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Methylacetoacetamide

Established Synthetic Routes

Diketene (B1670635) and Methylamine (B109427) Condensation

A widely used and highly efficient method for synthesizing 2-Methylacetoacetamide involves the direct condensation reaction between diketene and methylamine. echemi.com This process is valued for its high yield and relatively straightforward reaction conditions. The synthesis is typically carried out by slowly adding freshly distilled diketene to a chilled aqueous solution of methylamine. echemi.com The reaction is exothermic, necessitating careful temperature control to prevent side reactions and ensure product purity. By maintaining a low temperature, typically below 20°C, the reaction proceeds smoothly to completion. echemi.com

This method is characterized by its rapid reaction time, usually completed within a few hours, and impressive yields, often exceeding 96%. echemi.com The resulting product is an aqueous solution of this compound. echemi.com

Table 1: Reaction Parameters for Diketene and Methylamine Condensation

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Diketene, Methylamine (40% aqueous solution) | echemi.com |

| Temperature | Cooled to 0°C initially, maintained below 20°C during addition | echemi.com |

| Reaction Time | ~3 hours for addition, plus 30 minutes for incubation | echemi.com |

| Yield | >96% | echemi.com |

Synthesis from Ethyl 2-Methylacetoacetate (B1246266)

An alternative route to this compound begins with ethyl 2-methylacetoacetate. google.comgoogle.com This process involves the amidation of the ester using ammonium (B1175870) hydroxide. google.comgoogle.com While this method successfully produces the desired amide, it is often cited in patent literature as being lengthy and less efficient compared to the diketene condensation. google.comgoogle.com

The reaction typically requires shaking the reactants for an extended period, in some reported cases for as long as six days, to achieve a satisfactory conversion. google.comgoogle.com The yield from this process is moderate, approximately 60%, with a significant portion of the starting material being lost to the formation of side products such as ethyl 3-amino-2-methylcrotonate. google.comgoogle.com These factors make it a less attractive option for large-scale, cost-effective commercial production. google.com

Table 2: Reaction Parameters for Synthesis from Ethyl 2-Methylacetoacetate

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Ethyl 2-methylacetoacetate, Ammonium hydroxide | google.comgoogle.com |

| Reaction Time | 6 days | google.comgoogle.com |

| Yield | ~60% | google.comgoogle.com |

| Key Issues | Long reaction cycle, formation of side products | google.comgoogle.com |

Advanced Synthetic Approaches and Process Optimization

Research and development in the synthesis of this compound are focused on improving efficiency, reducing environmental impact, and enhancing product quality through catalysis and the application of green chemistry principles.

Catalytic Strategies in this compound Synthesis

Catalysis offers a powerful tool for optimizing chemical syntheses by lowering activation energy, thereby increasing reaction rates and selectivity under milder conditions. longdom.org In the context of this compound synthesis, catalytic strategies are primarily aimed at minimizing the formation of byproducts, particularly in scaled-up industrial reactions. The use of Lewis acid catalysts, for example, has been proposed as a strategy to improve reaction control and efficiency. The goal of using catalytic reagents is to replace stoichiometric reagents, which are used in excess and generate more waste. acs.org By facilitating the desired reaction pathway, catalysts can lead to higher yields and purity, reducing the need for extensive downstream processing. seqens.com

Green Chemistry Principles in Synthesis

The twelve principles of green chemistry provide a framework for designing safer, more sustainable chemical processes. sigmaaldrich.comrroij.com Applying these principles to the synthesis of this compound allows for a critical evaluation of existing methods and guides the development of more environmentally benign alternatives.

Waste Prevention and Atom Economy : The principle of preventing waste is a cornerstone of green chemistry. tradebe.com The diketene and methylamine route (2.1.1) aligns well with this, exhibiting a high yield (>96%) and thus generating minimal waste. echemi.com In contrast, the synthesis from ethyl 2-methylacetoacetate (2.1.2) has a significantly lower yield (~60%), implying that 40% of the starting ester is converted into undesired byproducts, which constitutes significant waste. google.comgoogle.com Atom economy, which measures the efficiency of incorporating reactant atoms into the final product, is inherently higher in the more efficient diketene pathway. acs.org

Energy Efficiency : Chemical reactions should be run at ambient temperature and pressure whenever possible to minimize energy consumption. sigmaaldrich.com The synthesis from ethyl 2-methylacetoacetate is particularly energy-intensive due to its extremely long reaction time of six days. google.comgoogle.com The diketene route is far more energy-efficient, as it is completed in a matter of hours. echemi.com

Use of Safer Solvents : The diketene condensation method uses an aqueous solution of methylamine, employing water as a safe and environmentally friendly solvent. echemi.com

Reduction of Derivatives : Green chemistry encourages avoiding unnecessary derivatization steps that require additional reagents and generate waste. acs.org The diketene route is a more direct, one-step synthesis compared to the alternative, which starts from a more complex ester derivative.

Patent Landscape of this compound Production

The patent literature surrounding this compound often describes its synthesis as a crucial intermediate step in the production of more complex, high-value molecules. For instance, several patents detail the production of 2,6-dihydroxy-3,4-dialkylpyridines, used as coupling agents in hair dyes, where this compound is a precursor. google.comgoogle.com

Patents also cover the use of this compound in the agrochemical industry. Its conversion to 2-chloro-N-methylacetoacetamide, a precursor for insecticides, is a notable application. googleapis.com The patent landscape highlights challenges in this subsequent step, such as the formation of 2,2-dichloro-N-methylacetoacetamide as an impurity during chlorination, which impacts the purity and efficacy of the final insecticidal product. googleapis.com This underscores the industrial importance of producing high-purity this compound. Patents such as US4992585 specifically claim processes for reacting N-methylacetoacetamide with chlorine, indicating a focus on optimizing not just the production of the compound itself, but also its subsequent transformations. google.com

Chemical Reactivity and Reaction Mechanisms of 2 Methylacetoacetamide

Enamine Formation and Reactivity

Enamines are unsaturated compounds typically derived from the condensation of an aldehyde or ketone with a secondary amine. wikipedia.org They serve as potent nucleophiles, offering a less basic alternative to enolates in carbon-carbon bond-forming reactions. masterorganicchemistry.comlibretexts.org The formation of an enamine from a ketone like 2-methylacetoacetamide involves an acid-catalyzed reaction with a secondary amine, proceeding through a carbinolamine intermediate followed by dehydration. wikipedia.orgmasterorganicchemistry.com

The nitrogen atom's lone pair in an enamine participates in resonance, increasing the electron density on the α-carbon and rendering it nucleophilic. wikipedia.org This enhanced nucleophilicity allows enamines to readily react with various electrophiles. masterorganicchemistry.com

Key Reactions of Enamines Derived from β-Keto Amides:

Alkylation: Enamines undergo SN2 reactions with alkyl halides. The resulting iminium salt intermediate is then hydrolyzed to yield an α-alkylated β-keto amide. This sequence is famously known as the Stork enamine alkylation. wikipedia.orglibretexts.org

Acylation: Reaction with acid chlorides leads to the formation of a β-dicarbonyl compound after hydrolysis of the intermediate. libretexts.org

Michael Addition: Enamines can act as nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds, resulting in the formation of 1,5-dicarbonyl compounds. masterorganicchemistry.com

The reactivity of cyclic ketone enamines is influenced by ring size, with five-membered rings being the most reactive due to their planar conformation at the nitrogen atom. wikipedia.org While primary amines are generally not used for enamine synthesis due to the preferential formation of more stable imines, secondary amines like pyrrolidine, piperidine, and morpholine (B109124) are commonly employed. wikipedia.orglibretexts.org

| Reagent | Product Type | Reaction |

| Secondary Amine (e.g., Pyrrolidine) | Enamine | Condensation |

| Alkyl Halide | α-Alkylated β-Keto Amide | Stork Enamine Alkylation |

| Acid Chloride | β-Dicarbonyl Compound | Acylation |

| α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound | Michael Addition |

Amination Reactions

The amination of β-keto amides, such as this compound, is a chemoselective process influenced by reaction conditions and the steric properties of the substrates. researchgate.net Both the ketone and amide carbonyl groups are activated by intramolecular hydrogen bonding, making them susceptible to nucleophilic attack by amines. researchgate.net

At lower temperatures (e.g., 60 °C), amination predominantly occurs at the more reactive ketone moiety, leading to the formation of β-amino-α,β-unsaturated amides (enaminones). researchgate.net This reaction is generally favored with less sterically hindered primary and secondary amines. However, with bulky amines like tert-butylamine, the reaction may not proceed at all at these temperatures. researchgate.net

Conversely, at higher temperatures, amination can occur at the amide carbonyl, resulting in a transamidation reaction to produce N-substituted acetoacetamides. This pathway becomes more significant with sterically hindered substrates. researchgate.net Density functional theory (DFT) calculations have shown that while the enaminone is typically the more stable product, the N-substituted acetoacetamide (B46550) can become thermodynamically favored when the amine is bulky. researchgate.net This allows for the direct synthesis of N-substituted β-keto amides from unsubstituted ones. researchgate.net

Table of Amination Product Selectivity:

| Amine | Temperature | Major Product |

| Propylamine | 60 °C | β-Aminobutenamide |

| iso-Butylamine | 60 °C | β-Aminobutenamide |

| Benzylamine | 60 °C | β-Aminobutenamide |

| p-Methoxyaniline | 60 °C | β-Aminobutenamide |

| Pyrrolidine | 60 °C | β-Aminobutenamide |

| tert-Butylamine | High Temp. | N-tert-Butylacetoacetamide |

Cyclization Reactions and Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature allows it to participate in various cyclization and multicomponent reactions. nih.gov These reactions often proceed through initial condensations or Michael additions to form an intermediate that subsequently undergoes intramolecular cyclization. nih.gov

For instance, in the synthesis of substituted pyridones, a β-keto amide can undergo a Michael addition to an α,β-unsaturated nitrile. The resulting adduct then cyclizes through an intramolecular attack of the amide nitrogen onto the nitrile group, followed by tautomerization and aromatization to yield the final pyridone ring system. nih.gov Similarly, the synthesis of various five- and six-membered heterocycles, such as pyrroles, imidazoles, and pyrimidines, can be achieved through reactions with appropriate reagents. researchgate.netresearchgate.net

The reactivity of the chloroacetamide moiety, which can be derived from related starting materials, is particularly useful in heterocyclic synthesis. The chlorine atom is a good leaving group and can be easily displaced by nitrogen, oxygen, or sulfur nucleophiles, often followed by an intramolecular cyclization to form the heterocyclic ring. researchgate.net

Radical Reactions and Pathways

While ionic pathways dominate the reactivity of β-dicarbonyl compounds, they can also participate in radical reactions. The generation of radicals from these compounds can be initiated through various means, including the use of radical initiators or photolysis. The resulting radicals can then engage in a variety of transformations.

In biological systems, a large superfamily of enzymes known as radical SAM (S-adenosylmethionine) enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. nih.gov This radical can initiate a wide range of reactions, including the methylation of non-nucleophilic substrates. nih.gov Although not directly involving this compound, these enzymatic systems illustrate the principles of radical-mediated transformations that can be applied to various organic substrates.

The mechanisms of radical-mediated methylation can vary. For example, some enzymes use two molecules of SAM, one to form a methyl thioether and the second to generate the initiating radical. nih.gov This radical then abstracts a hydrogen atom to create a substrate radical, which can then be methylated. nih.gov In other cases, cobalamin (vitamin B12) can be involved as a methyl group carrier. nih.gov

Keto-Enol Tautomerism and its Implications in Reactivity

This compound exists in equilibrium between its keto and enol tautomers. masterorganicchemistry.comlibretexts.org This tautomerism is a fundamental aspect of its chemistry, as the two forms exhibit distinct reactivities. The keto form contains a carbonyl group, while the enol form features a carbon-carbon double bond and a hydroxyl group. jackwestin.com

The equilibrium generally favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.orglibretexts.org However, several factors can influence the position of this equilibrium and stabilize the enol form:

Substitution: Increased substitution on the double bond of the enol can enhance its stability. libretexts.org

Conjugation: If the double bond of the enol is in conjugation with another pi system, such as an aromatic ring, the enol form is stabilized. libretexts.org

Hydrogen Bonding: Intramolecular hydrogen bonding between the enolic hydroxyl group and the amide carbonyl can significantly stabilize the enol tautomer. youtube.com

Aromaticity: In cyclic systems, if the enol form results in an aromatic ring (like in phenol), it becomes the overwhelmingly predominant tautomer. masterorganicchemistry.comyoutube.com

The interconversion between the keto and enol forms can be catalyzed by both acids and bases. masterorganicchemistry.comyoutube.com

Acid Catalysis: Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon. libretexts.orglibretexts.org

Base Catalysis: Proceeds through the formation of a resonance-stabilized enolate ion, which is then protonated on the oxygen atom. youtube.com

This tautomerism has profound implications for the reactivity of this compound. The keto form is electrophilic at the carbonyl carbon. In contrast, the enol form is nucleophilic at the α-carbon, reacting with electrophiles in a manner similar to enamines. masterorganicchemistry.com The ability to exist in either form allows this compound to react as either a nucleophile or an electrophile, underpinning its versatility in the synthesis of more complex molecules.

Advanced Derivatives and Functionalization of 2 Methylacetoacetamide

Synthesis of Halogenated 2-Methylacetoacetamide Derivatives

The active methylene (B1212753) group in this compound, situated between two carbonyl groups, is particularly susceptible to electrophilic substitution, making halogenation a common and effective modification. Reagents such as N-halosuccinimides are frequently employed for this purpose.

Chlorination: The chlorination of acetoacetamides can be achieved through direct reaction with chlorine gas, often in a polar solvent and in the presence of a Lewis acid to promote enolization. Alternatively, for a related compound, N-methylacetoacetamide, chlorination with agents like alkyl hypochlorites can yield α-chloro-N-methylacetoacetamide. This process, however, can sometimes lead to the formation of α,α-dichloro byproducts.

Bromination: Bromination at the α-position of ketones and related compounds is commonly carried out using N-bromosuccinimide (NBS). The reaction may be facilitated by an acid catalyst, such as p-toluenesulfonic acid (PTSA), particularly for less enolized ketones. For β-ketoamides, this reaction proceeds efficiently under solvent-free conditions. researchgate.net

Iodination: Direct iodination of the α-carbon of acetyl derivatives can be accomplished using a system of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in acetic acid with the presence of sulfuric acid. dtic.mil This method provides a safer and more convenient alternative to using iodine with heavy metal salts.

The table below summarizes typical conditions for these halogenation reactions.

| Halogenation Type | Reagents | Typical Conditions |

| Chlorination | Chlorine (Cl₂) | Polar solvent, Lewis acid catalyst, 0-35°C |

| Bromination | N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (PTSA) catalyst, solvent-free, 20-80°C researchgate.net |

| Iodination | Potassium Iodide (KI), Potassium Iodate (KIO₃) | Acetic acid, Sulfuric acid (H₂SO₄), room temperature dtic.mil |

Derivatization for Specific Synthetic Targets (e.g., 1-Carbamoyl-2-oxopropyl acetate (B1210297), 10H-Phenothiazines)

This compound and its close analogs serve as key starting materials for more complex molecules with significant biological or industrial applications.

1-Carbamoyl-2-oxopropyl acetate: N-Methylacetoacetamide is a direct precursor in the synthesis of 1-Carbamoyl-2-oxopropyl acetate. This transformation is an oxidative acetoxylation reaction. It is effectively carried out using (diacetoxyiodo)benzene (B116549) (DIB) as a mild and efficient oxidizing agent, which introduces an acetate group at the α-carbon. chemicalbook.com

10H-Phenothiazines: Phenothiazines are a class of heterocyclic compounds with a tricyclic structure containing nitrogen and sulfur, known for their wide range of pharmacological activities. chemicalbook.com N-Methylacetoacetamide is utilized as a reagent in the synthesis of 10H-Phenothiazine derivatives. chemicalbook.com A common synthetic route to the phenothiazine (B1677639) core involves the reaction of a 2-aminobenzenethiol with a β-dicarbonyl compound or its equivalent. In this context, a halogenated derivative of this compound can react with 2-aminobenzenethiol. The reaction proceeds via initial S-alkylation followed by an intramolecular condensation to form the central thiazine (B8601807) ring, which is then aromatized to yield the final phenothiazine structure.

N-Methylated Derivatives (Further derivatization)

For the purpose of this section, we consider the closely related and commercially significant N-methylacetoacetamide (MMAA). The synthesis of MMAA can be achieved through several routes, including the reaction of methylamine (B109427) with hot acetic acid or acetic anhydride. chemicalbook.comgoogle.com A common industrial method involves the direct reaction of acetic acid and methylamine at elevated temperatures. google.com

Once synthesized, N-methylacetoacetamide serves as a platform for further functionalization. A primary example is its use as an intermediate in the manufacturing of insecticides. chemicalbook.com The α-carbon of N-methylacetoacetamide can be chlorinated, as detailed in section 4.1, to produce 2-chloro-N-methylacetoacetamide. This chlorinated derivative is a key precursor for insecticides such as monocrotophos (B1676717). chemicalbook.com

The table below outlines the synthesis and a key further derivatization of N-methylacetoacetamide.

| Reaction | Starting Materials | Reagents/Conditions | Product |

| Synthesis of MMAA | Acetic Acid, Methylamine | Heat (70-80°C) google.com | N-Methylacetoacetamide google.com |

| Further Derivatization | N-Methylacetoacetamide | Alkyl hypochlorite (B82951) or other chlorinating agent | 2-Chloro-N-methylacetoacetamide |

Role in Advanced Organic Synthesis and Building Block Chemistry

Precursor in Complex Molecule Synthesis

The reactivity of 2-Methylacetoacetamide makes it a useful starting material for constructing sophisticated molecular architectures. Its active methylene (B1212753) group and nucleophilic nitrogen atom provide multiple reaction sites for forming new carbon-carbon and carbon-heteroatom bonds.

Detailed research findings indicate its utility in specific synthetic pathways:

It serves as a reagent in the synthesis of 10H-Phenothiazines . Phenothiazine (B1677639) and its derivatives form a core structure in many pharmaceutical compounds and are investigated for their biological activity, particularly against enzymes involved in inflammatory diseases.

It is a starting material for producing 1-Carbamoyl-2-oxopropyl acetate (B1210297) . This transformation is accomplished using an oxidant such as (diacetoxyiodo)benzene (B116549).

Intermediate in Agrochemicals Synthesis

One of the most significant industrial applications of this compound is in the agrochemical sector, where it functions as a crucial building block for certain organophosphorus insecticides.

This compound is a key intermediate in the manufacturing of the organophosphate insecticides Monocrotophos (B1676717) and its N,N-dimethyl analogue, Dicrotophos. These broad-spectrum systemic insecticides have been used to control a variety of pests on crops like cotton, sorghum, and vegetables. The synthesis of these potent agrochemicals relies on the specific chemical transformations of NMAA. In fact, N-methylacetoacetamide is listed as a component found in technical-grade Monocrotophos, indicating its role as a direct precursor.

| Agrochemical | Type | Role of this compound | Primary Use |

|---|---|---|---|

| Monocrotophos | Organophosphate Insecticide | Key Intermediate/Precursor | Control of sucking and chewing pests in various crops |

| Dicrotophos | Organophosphate Insecticide | Key Intermediate/Precursor | Systemic control of pests in crops like cotton and soybeans |

While its role in the production of Monocrotophos and Dicrotophos is well-established, the application of this compound as a precursor for other classes of commercial insecticides is not as extensively documented in scientific literature. Its primary contribution within the agrochemical industry remains centered on the synthesis of these specific organophosphates.

Intermediate in Pharmaceutical Synthesis

The structural features of this compound make it a valuable intermediate for the synthesis of compounds with potential biological activity. Its ability to participate in nucleophilic reactions allows for its incorporation into larger, more complex molecules targeted for medicinal applications.

The most notable example is its use as a reagent in the synthesis of the 10H-Phenothiazine scaffold. The phenothiazine core is of significant interest in medicinal chemistry, forming the foundational structure for drugs with a wide range of therapeutic uses, including antipsychotic, antihistaminic, and anti-inflammatory agents.

Applications as a Coupling Agent in Industrial Processes

Beyond its role as a synthetic building block, this compound and its close derivatives serve as important additives and processing aids in several industrial applications, often functioning as coupling agents or promoters.

| Industrial Process | Function of this compound/Derivatives | Mechanism/Benefit |

|---|---|---|

| Pigment Manufacture | Coupling Agent | Acts as a "molecular bridge" to improve adhesion between inorganic pigment particles and organic polymer binders. |

| Textile Processing | Formaldehyde (B43269) Scavenger | N-alkyl derivatives of acetoacetamide (B46550) are applied to textiles to reduce formaldehyde levels that result from flame-retardant treatments. |

| Polyester (B1180765) Curing | Copromoter / Accelerator | Used in room-temperature curing of unsaturated polyester resins; it coordinates with cobalt promoters to facilitate a complete and rapid cure. |

Pigment Manufacture : In pigment production, coupling agents are used to enhance the compatibility and adhesion between inorganic pigment particles and the organic polymer matrix they are dispersed in. This improves the stability and performance of the final product.

Textile Processing : N-alkylated derivatives of acetoacetamide, which include this compound, are used to treat textile materials to reduce formaldehyde levels. This is particularly relevant in fabrics that have undergone flame-retardant treatments with N-methylol based resins, which can release formaldehyde.

Polyester Curing : Acetoacetamide derivatives act as effective copromoters in the room-temperature curing of unsaturated polyester resins. In systems using methyl ethyl ketone peroxide (MEKP) and a cobalt promoter, the acetoacetamide derivative coordinates with the cobalt, accelerating the decomposition of the peroxide and ensuring a rapid and complete cross-linking of the polymer chains.

Analytical Methodologies for Studying 2 Methylacetoacetamide and Its Reaction Products

Chromatographic Techniques in Reaction Monitoring and Product Analysis

Chromatographic methods are fundamental in separating 2-Methylacetoacetamide from starting materials, intermediates, and byproducts. The choice of technique depends on the analyte's volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reverse-phase (RP) HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com For amide compounds, a C18 column is often effective. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol, often with additives like formic acid or phosphoric acid to improve peak shape and resolution. sielc.comnih.gov

HPLC methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com The use of Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns, can offer significant advantages over traditional HPLC, including increased throughput, improved resolution, and enhanced sensitivity.

Table 1: Illustrative HPLC Parameters for Amide Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 | |

| Mobile Phase | Water/Methanol or Water/Acetonitrile | sielc.comgoogle.com |

| Additive | Formic Acid (for MS compatibility) or Phosphoric Acid | sielc.comnih.gov |

| Detector | UV, Tandem Mass Spectrometry (MS/MS) | nih.govhelixchrom.com |

| Column Temp. | 40-65 °C | nih.govgoogle.com |

| Flow Rate | 0.2 - 1.0 mL/min | google.comhelixchrom.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. cdc.gov For compounds like this compound, which may have limited volatility, derivatization is often necessary to convert them into more volatile species suitable for GC analysis. cdc.govnih.gov A common derivatization process is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.comuah.edu

The choice of chromatographic column is critical for achieving good separation. Fused silica capillary columns with various stationary phases, such as Rxi-624sil MS, are frequently used for analyzing amide compounds. google.com The operating conditions, including injector temperature, column temperature program, and carrier gas flow rate, must be carefully optimized to achieve efficient separation. google.comnih.gov

Table 2: Typical GC Parameters for Amide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Rxi-624sil MS (60m x 0.32mm, 1.8 µm) | google.com |

| Carrier Gas | Helium | google.com |

| Injector Temp. | 250-280 °C | google.com |

| Oven Program | Initial 40-60 °C, ramp to 260-290 °C | google.com |

| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID) | cdc.govuah.edu |

| Derivatization | Silylation (e.g., with MSTFA) | mdpi.comuah.edu |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS), are indispensable for the definitive identification and quantification of this compound and its reaction products. uah.eduddtjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines GC separation with MS detection, providing detailed structural information based on the mass-to-charge ratio (m/z) of the compound and its fragmentation patterns upon ionization. unar.ac.idscirp.org This is highly effective for identifying unknown byproducts and confirming the structure of target analytes, often with the aid of spectral libraries like the National Institute of Standards and Technology (NIST) library. unar.ac.idnist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly suited for analyzing complex mixtures and thermally labile molecules. nih.govddtjournal.com It offers high sensitivity and selectivity, making it possible to detect and quantify analytes at very low concentrations. nih.gov Electrospray ionization (ESI) is a common "soft" ionization technique used in LC-MS that minimizes fragmentation, allowing for the detection of the molecular ion. nih.govddtjournal.com This is especially beneficial for compounds that may degrade under the high temperatures used in GC. nih.gov

Spectroscopic Techniques for Structural Elucidation and Kinetic Studies

Spectroscopic techniques are vital for elucidating the molecular structure of this compound and its derivatives, as well as for studying the kinetics of reactions in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure determination of organic molecules. mdpi.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. rsc.org

For this compound, the ¹H NMR spectrum would show distinct signals for the different types of protons: the methyl group attached to the nitrogen, the methylene (B1212753) group adjacent to the carbonyl, and the terminal methyl group. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are used to assign the structure. Similarly, the ¹³C NMR spectrum provides information on the number and type of carbon atoms. hmdb.ca

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ -C=O | ~2.1-2.3 | ~30 |

| C=O-CH₂ -C=O | ~3.4-3.6 | ~50 |

| N-CH₃ | ~2.7-2.9 | ~26 |

| C =O (Ketone) | - | ~205 |

| C =O (Amide) | - | ~168 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. masterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its key functional groups. A strong, sharp absorption band is expected in the region of 1630-1690 cm⁻¹ for the amide C=O (Amide I band) stretch. masterorganicchemistry.com Another strong absorption would appear around 1700-1725 cm⁻¹ for the ketone C=O stretch. chegg.com The N-H stretching vibration of the secondary amide would appear as a single peak around 3300 cm⁻¹, while C-H stretching vibrations from the methyl and methylene groups would be observed just below 3000 cm⁻¹. masterorganicchemistry.com

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretch (Secondary Amide) | ~3300 | masterorganicchemistry.com |

| C-H (sp³) | Stretch | 2850-3000 | masterorganicchemistry.com |

| C=O (Ketone) | Stretch | 1700-1725 | chegg.com |

| C=O (Amide I) | Stretch | 1630-1690 | masterorganicchemistry.com |

| N-H | Bend (Amide II) | 1510-1570 | youtube.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing this compound, primarily due to the presence of chromophores within its structure. The molecule's core functional groups, the ketone (C=O) and the amide (-CONH-), contain π-electrons and non-bonding (n) electrons that can undergo electronic transitions upon absorption of UV-Vis radiation.

The primary electronic transitions observed in molecules like this compound are the n→π* (n to pi-star) and π→π* (pi to pi-star) transitions. The carbonyl group of the ketone is the principal contributor to the UV absorption in the near-UV region. Typically, the n→π* transition of an isolated carbonyl group is weak and appears at longer wavelengths (around 270-300 nm). masterorganicchemistry.com The more intense π→π* transition occurs at shorter wavelengths, often below 200 nm. masterorganicchemistry.compitt.edu

The amide group also exhibits absorption in the UV region. Similar to the ketone, it can undergo both n→π* and π→π* transitions. The n→π* transition for an amide typically occurs around 210-220 nm, while the π→π* transition is found at shorter wavelengths, around 180-190 nm. pitt.edu

In this compound, the interaction between the ketone and amide groups can influence the precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). The presence of keto-enol tautomerism, where this compound can exist in equilibrium between its keto and enol forms, further complicates its UV-Vis spectrum. The enol form introduces a C=C double bond conjugated with the carbonyl group, which typically results in a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity compared to the isolated keto form. semanticscholar.orgutoronto.ca The position of this equilibrium is sensitive to the solvent's polarity. semanticscholar.org

The table below illustrates the typical UV absorption characteristics for the functional groups present in this compound.

| Functional Group/Structure | Electronic Transition | Typical λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Ketone (C=O) | n→π | 270 - 300 | 10 - 30 |

| Amide (-CONH-) | n→π | 210 - 220 | ~100 |

| Conjugated Enol (C=C-C=O) | π→π* | 220 - 260 | 10,000 - 20,000 |

Note: The values presented are representative and can vary based on solvent and substitution effects.

UV-Vis spectroscopy can be employed to monitor reactions involving this compound by tracking the disappearance of its characteristic absorption bands or the appearance of new bands corresponding to the reaction products. For instance, in a reaction where the carbonyl group is reduced, the n→π* absorption band would decrease in intensity.

Advanced Techniques for Process Control and Optimization in Synthesis

Modern chemical synthesis increasingly relies on advanced analytical techniques for real-time process monitoring and control, a concept encapsulated by the Food and Drug Administration's (FDA) Process Analytical Technology (PAT) initiative. wikipedia.orglongdom.orgstepscience.com The goal of PAT is to design, analyze, and control manufacturing processes by measuring critical process parameters (CPPs) that affect critical quality attributes (CQAs), thereby ensuring final product quality. wikipedia.orglongdom.org This approach represents a shift from static batch manufacturing to a more dynamic and controlled process. wikipedia.org

For the synthesis of this compound, PAT can be implemented to optimize reaction conditions, improve yield and purity, and ensure process consistency. This involves integrating in-line or on-line analytical tools directly into the manufacturing process. stepscience.com

Key PAT Tools and Applications in Synthesis:

Spectroscopic Techniques: Tools like Near-Infrared (NIR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy are powerful for real-time monitoring. longdom.orgamericanpharmaceuticalreview.com They can provide continuous data on the concentration of reactants, intermediates, and the product (this compound) by analyzing the reaction mixture in real-time without the need for sample extraction. americanpharmaceuticalreview.com For example, FTIR could monitor the characteristic carbonyl stretches of the starting materials and the product to determine reaction kinetics and endpoint. americanpharmaceuticalreview.com

Chromatography: On-line High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) can be integrated into the process stream. rsc.orgnih.govresearchgate.net This allows for the separation and quantification of all components in the reaction mixture, providing detailed information on product purity and the formation of any byproducts.

Multivariate Data Analysis (MVDA): A fundamental aspect of PAT involves the use of advanced software to analyze the large datasets generated by analytical instruments. wikipedia.org Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are used to build predictive models that correlate spectral data with critical process parameters (e.g., temperature, pressure, reactant concentration) and critical quality attributes (e.g., yield, purity). researchgate.net

The integration of these advanced analytical methods enables a "Quality by Design" (QbD) approach to the synthesis of this compound. longdom.org By understanding how process variables affect the final product in real-time, manufacturers can implement automated feedback control loops to maintain optimal reaction conditions, minimize batch-to-batch variability, and reduce the need for extensive off-line testing. longdom.orgrsc.org

The table below summarizes how PAT tools can be applied to optimize the synthesis of this compound.

| PAT Tool | Parameter Monitored | Process Control Application |

| In-line FTIR/Raman | Reactant & Product Concentration | Real-time reaction kinetics analysis, endpoint determination, feedback control of reactant addition. |

| On-line UPLC-MS | Product Purity, Impurity Profile | Optimization of reaction conditions to minimize byproduct formation, ensures consistent product quality. rsc.org |

| NIR Spectroscopy | Reactant Concentration, Moisture Content | Feed-forward control of starting material quality and stoichiometry. |

| Process Control System with MVDA | Correlation of CPPs and CQAs | Dynamic optimization of temperature, pressure, and flow rates to maintain the process in a state of control. wikipedia.org |

By leveraging these advanced techniques, the synthesis of this compound can be transformed into a highly efficient, controlled, and data-rich process, ensuring high-quality output and accelerating development timelines. rsc.org

Theoretical and Computational Chemistry Studies of 2 Methylacetoacetamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

No specific studies utilizing quantum mechanical calculations to investigate the electronic structure and reactivity of 2-Methylacetoacetamide were found. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine molecular orbital energies, electron density distribution, and predict sites of electrophilic or nucleophilic attack.

Molecular Dynamics (MD) Simulations in Mechanistic Studies

There is no available research that employs molecular dynamics simulations to study the mechanistic aspects of this compound. MD simulations are generally used to understand the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules, which can provide insights into reaction mechanisms.

Mechanistic Elucidation via Computational Pathways

A search for computational studies elucidating the reaction mechanisms involving this compound did not yield any relevant results. This type of research would typically involve mapping potential energy surfaces to identify transition states and intermediates for reactions involving this compound.

Prediction of Reaction Kinetics and Thermodynamics

No computational studies predicting the reaction kinetics or thermodynamics of this compound were found in the searched literature. Such predictions are often made using computational methods to calculate activation energies, reaction rate constants, and changes in enthalpy and entropy for chemical reactions.

Computational Studies on Molecular Interactions and Selectivity

There is a lack of computational research focused on the molecular interactions and selectivity of this compound. These studies would typically use computational models to understand how this compound interacts with other molecules or catalysts and to predict the selectivity of its reactions.

Due to the absence of specific research on this compound in these areas of computational chemistry, no data tables or detailed research findings can be provided.

Future Research Directions and Emerging Applications

Novel Synthetic Routes and Catalyst Development

Traditional methods for amide synthesis often involve harsh conditions and generate significant waste, prompting the search for greener alternatives. Future research is focused on developing more sustainable and efficient routes to N-Methylacetoacetamide.

Key areas of investigation include:

Biocatalysis: The use of enzymes, such as lipases, offers a highly specific and environmentally benign method for amide bond formation. Research into enzymatic routes for N-Methylacetoacetamide could lead to processes that operate under mild conditions with high efficiency. Plant-based materials are also being explored as sources of biocatalysts for related reactions like the reduction of ketones.

Advanced Catalysts: Novel catalytic systems are being developed to streamline amide synthesis. Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids. Another promising area is the use of Covalent Organic Frameworks (COFs) as photocatalysts, which can facilitate amide synthesis from alcohols under mild, red-light irradiation, offering a recyclable and efficient approach. For related acetamides, catalysts like zinc chloride, alumina, and molybdenum (VI) oxide have been explored, suggesting avenues for catalyst development for N-Methylacetoacetamide production.

Solvent-Free and Alternative Methods: To minimize environmental impact, solvent-free synthesis methods are gaining traction. Techniques involving direct heating of reactants in the presence of a catalyst can significantly reduce waste. Additionally, electrosynthesis is emerging as a green alternative that avoids the need for external oxidants or transition metals.

| Synthetic Approach | Potential Advantages | Relevant Catalyst/Method |

| Biocatalysis | High specificity, mild reaction conditions, environmentally benign. | Lipases (e.g., Candida antarctica lipase (B570770) B), Plant-based biocatalysts. |

| Advanced Catalysis | High efficiency, catalyst recyclability, mild conditions. | Boric acid, Covalent Organic Frameworks (COFs) as photocatalysts. |

| Green Chemistry Methods | Reduced waste, lower energy consumption, improved atom economy. | Solvent-free synthesis, Electrosynthesis. |

Exploration of New Reaction Pathways and Transformations

The dual functionality of N-Methylacetoacetamide provides a rich platform for chemical transformations. Its active methylene (B1212753) group and ketone carbonyl group are sites for a variety of reactions.

Future explorations are likely to focus on:

Conjugate Additions: The active methylene group makes N-Methylacetoacetamide an excellent candidate as a Michael donor in Michael addition reactions. This reaction is a powerful tool for forming carbon-carbon bonds under mild conditions and is widely used in organic synthesis.

Synthesis of Heterocycles: The compound is already used as a reagent in the synthesis of 10H-Phenothiazines, which have shown biological activity against enzymes involved in inflammatory diseases. Further research could explore its use in creating a wider range of heterocyclic compounds with potential pharmaceutical applications.

Derivatization: N-Methylacetoacetamide serves as a starting material for producing other valuable chemicals, such as 1-Carbamoyl-2-oxopropyl acetate (B1210297). Investigating new derivatization reactions could expand its utility as a versatile chemical intermediate.

Design of Next-Generation Derivatives with Enhanced Reactivity or Selectivity

Modifying the core structure of N-Methylacetoacetamide can lead to new molecules with tailored properties. By introducing different functional groups, researchers can fine-tune the reactivity, selectivity, and biological activity of its derivatives. This strategy is common in drug discovery, where acetamide (B32628) scaffolds are often modified to develop potent and selective inhibitors for therapeutic targets. The design of such derivatives could lead to novel candidates for pharmaceuticals or agrochemicals.

Advanced Materials Science Applications

The ability of the acetoacetate (B1235776) group to participate in various polymerization and crosslinking reactions makes it a valuable component in materials science.

Emerging applications include:

Functional Polymers: N-Methylacetoacetamide can be envisioned as a monomer or a functionalizing agent to create polymers with pendant acetoacetate groups. These functional polymers have applications in coatings, adhesives, and optoelectronics.

Crosslinking Mechanisms: The acetoacetyl group offers versatile crosslinking capabilities through reactions with conventional agents like melamines and isocyanates, as well as through novel mechanisms like the Michael reaction.

Biodegradable Polymers: There is a growing demand for sustainable materials, and research into incorporating structures like N-Methylacetoacetamide into biodegradable polymer backbones is a promising area. Aliphatic polyesters are a major class of synthetic biodegradable polymers, and designing new ester or amide-based polymers that can be broken down by microorganisms is a key research goal.

| Application Area | Description | Potential Benefit |

| Functional Polymers | Use as a monomer or modifying agent to introduce acetoacetate functionality into polymer chains. | Enhanced properties for coatings, adhesives, and optoelectronics. |

| Biodegradable Materials | Incorporation into polymer structures to enhance biodegradability. | Development of environmentally friendly plastics to reduce pollution. |

Environmental and Sustainability Aspects in Production and Utilization

A critical aspect of future research is minimizing the environmental footprint associated with the production and use of N-Methylacetoacetamide.

Key considerations include:

Green Synthesis Principles: Applying the principles of green chemistry to the synthesis process is paramount. This includes using renewable feedstocks, employing catalytic rather than stoichiometric reagents, and minimizing waste generation.

Life Cycle Assessment (LCA): A comprehensive Life Cycle Assessment is necessary to evaluate the environmental impact of new synthetic routes from cradle to gate. LCA helps identify environmental hotspots in a process, such as energy consumption or raw material sourcing, allowing for targeted improvements. For instance, studies on related compounds have shown that solvent recovery and substitution can significantly reduce total emissions.

Development of Biodegradable Products: Designing derivatives and materials that are biodegradable at the end of their life cycle is a crucial strategy for promoting a circular economy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.